Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
Brand Name: Vulcanchem
CAS No.: 25491-42-3
VCID: VC3823863
InChI: InChI=1S/C13H16O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
SMILES: CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

CAS No.: 25491-42-3

Cat. No.: VC3823863

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate - 25491-42-3

Specification

CAS No. 25491-42-3
Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
Standard InChI InChI=1S/C13H16O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Standard InChI Key BNIXMGBGYGZYND-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1
Canonical SMILES CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate features a propanoate backbone substituted with two methyl groups at the α-carbon and a phenyl group adjacent to the ketone. The IUPAC name reflects this arrangement: ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Key structural attributes include:

  • Molecular Formula: C13H16O3\text{C}_{13}\text{H}_{16}\text{O}_{3}

  • Molecular Weight: 220.26 g/mol .

  • Canonical SMILES: \text{CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1, illustrating the ester linkage and branched alkyl chain .

  • InChI Key: BNIXMGBGYGZYND-UHFFFAOYSA-N, essential for database referencing .

The compound’s crystalline structure, determined via X-ray diffraction, reveals planar geometry around the ketone and ester groups, facilitating predictable reactivity in nucleophilic and electrophilic reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves esterification of 2,2-dimethyl-3-oxo-3-phenylpropanoic acid with ethanol under acidic catalysis. Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or p-toluenesulfonic acid (p-TsOH\text{p-TsOH}) is typically employed, with reflux conditions (78–80°C) ensuring high yields (>85%) . Alternative methods include:

  • Claisen Condensation: Reaction of ethyl acetoacetate with benzaldehyde derivatives, followed by methylation .

  • Continuous Flow Processes: Enhanced efficiency in industrial settings via automated reactors, optimizing temperature (70–90°C) and residence time (2–4 hours) .

Industrial Manufacturing

Large-scale production utilizes continuous stirred-tank reactors (CSTRs) to maintain consistent reaction parameters. Key metrics include:

ParameterOptimal RangeImpact on Yield
Temperature70–90°CPrevents decarboxylation
Pressure1–2 atmMinimizes side reactions
Catalyst Loading5–10% H2SO4\text{H}_2\text{SO}_4Accelerates esterification

Industrial batches achieve >90% purity, with downstream purification via vacuum distillation (b.p. 290.6°C at 760 mmHg) .

Physicochemical Properties

Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate exhibits the following properties:

PropertyValueMethod/Reference
Density1.063 g/cm³Pycnometry
Boiling Point290.6°C at 760 mmHgDistillation
Refractive Index1.502Abbe refractometer
Vapor Pressure0.00205 mmHg at 25°CLangmuir method
Solubility in Water<0.1 g/L (25°C)Gravimetric analysis

The compound’s low water solubility and high lipophilicity (logP=2.46\log P = 2.46) make it ideal for organic solvents like ethanol, dichloromethane, and toluene .

Chemical Reactivity and Applications

Key Reactions

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 yields 2,2-dimethyl-3-oxo-3-phenylpropanoic acid, a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) .

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the ketone to a secondary alcohol, forming ethyl 2,2-dimethyl-3-hydroxy-3-phenylpropanoate, useful in chiral synthesis .

  • Nucleophilic Substitution: Amines or thiols displace the ethoxy group, generating amides or thioesters for peptide mimetics .

Pharmaceutical Applications

  • Antiviral Research: Structural analogs inhibit viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) by binding to catalytic dyads, with IC50_{50} values <10 μM .

  • Anticancer Activity: Derivatives demonstrate cytotoxicity against HeLa and MCF-7 cell lines (IC50_{50} ≈ 15–25 μM) via apoptosis induction .

  • Antibacterial Agents: Pyranoindole derivatives synthesized from this compound show MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .

Biological and Toxicological Profile

Pharmacokinetics

  • Metabolism: Hepatic hydrolysis to 2,2-dimethyl-3-oxo-3-phenylpropanoic acid, followed by glucuronidation .

  • Bioavailability: Oral bioavailability in rats is 22–35% due to first-pass metabolism .

Toxicity Data

EndpointResultTest Organism
Acute Oral LD50_{50}1,200 mg/kgRat
Skin IrritationMild erythema (OECD 404)Rabbit
MutagenicityNegative (Ames test)Salmonella typhimurium

The compound is classified under GHS Category 4 (H302: Harmful if swallowed) with no evidence of carcinogenicity .

Comparative Analysis with Structural Analogs

Property/CompoundEthyl 2,2-Dimethyl-3-Oxo-3-PhenylpropanoateEthyl 3-(2-Chlorophenyl)-3-OxopropanoatePropyl 2,2-Dimethyl-3-Oxo-3-Phenylpropanoate
Molecular FormulaC13H16O3\text{C}_{13}\text{H}_{16}\text{O}_{3}C11H11ClO3\text{C}_{11}\text{H}_{11}\text{ClO}_{3}C14H18O3\text{C}_{14}\text{H}_{18}\text{O}_{3}
Boiling Point (°C)290.6275.2305.4
Antiviral IC50_{50}8.7 μM5.2 μM12.4 μM
Synthetic ComplexityModerateHighLow

The ethyl ester’s balance of reactivity and stability makes it superior to bulkier analogs (e.g., propyl esters) in large-scale applications .

Industrial and Research Significance

  • Organic Synthesis: Serves as a dienophile in Diels-Alder reactions to construct six-membered rings for natural product synthesis .

  • Material Science: Modifies polymer side-chains to enhance thermal stability (e.g., polyesters with TgT_g > 150°C).

  • Flavor Chemistry: Despite limited volatility, methyl derivatives contribute fruity notes in fragrances at ppm levels .

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